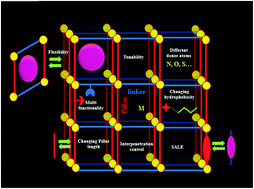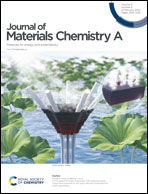Pillar-layered MOFs: functionality, interpenetration, flexibility and applications
Journal of Materials Chemistry A Pub Date: 2018-09-17 DOI: 10.1039/C8TA03306D
Abstract
Pillar-layered metal–organic frameworks (MOFs) are among the most interesting research areas in crystalline materials. Due to the great number of reports related to pillar-layered MOFs, investigating their structural diversity, properties and applicability as multi-donor porous frameworks is of great interest. Modifying pillar moieties as a third building block of pillar-layered MOFs, together with metal nodes and oxygen donor linkers, can enhance control of the structure assembly, leading to specific properties of the obtained structures. Although the past decade has witnessed remarkable advances in this research area, pillar-layered MOFs have not been reviewed as an independent subject to date. Therefore, a review summarizing their performance is greatly needed. This review covers issues related to pillar-layered MOFs, including their structural properties, synthesis, stability, diversity of linkers, and improved applicability. Finally, pillar linkers are studied separately according to their diverse donor atoms and functional groups.

Recommended Literature
- [1] Role of scavengers in gas-phase recoil tritium reactions
- [2] The dielectric constant of diamond
- [3] Nanostructuring, carrier engineering and bond anharmonicity synergistically boost the thermoelectric performance of p-type AgSbSe2–ZnSe†
- [4] Proton, electron and energy transfer processes in excited phenol–olefin dyads
- [5] Bisphosphine phenol and phenolate complexes of Mn(i): manganese(i) catalyzed Tishchenko reaction†
- [6] Evaluation of the efficacy and safety of Ganoderma lucidum mycelium-fermented liquid on gut microbiota and its impact on cardiovascular risk factors in human†
- [7] Interface passivation and electron transport improvement of polymer solar cells through embedding a polyfluorene layer
- [8] Effects of high-temperature sintering on SnO2 sensor response to reducing gases
- [9] Photochemical hydrogen abstraction in unsaturated esters
- [10] The determination of sodium in aluminium alloys by flame spectrophotometry with fuel-rich flames to reduce interference










